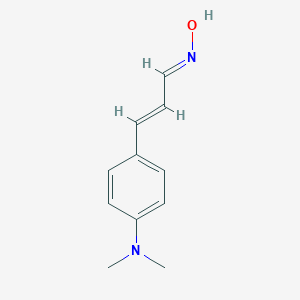

4-(N,N-Dimethylamino)cinnamaldoxime

Descripción

4-(N,N-Dimethylamino)cinnamaldoxime is a substituted aldoxime derivative synthesized via the reaction of 4-(N,N-dimethylamino)benzaldehyde with hydroxylamine hydrochloride in the presence of sodium carbonate. The synthesis yields a colorless solid with an 84% yield and an E/Z isomer ratio of approximately 1:11 . Its structure is confirmed by $ ^1 \text{H-NMR} $ spectroscopy, which aligns with literature data. This compound serves as a key intermediate in organic synthesis, particularly in copper(II)-catalyzed dehydration reactions to form 4-(N,N-dimethylamino)benzamide (16% yield) . The para-substituted dimethylamino group enhances electron-donating properties, influencing reactivity and applications in coordination chemistry and materials science.

Propiedades

Número CAS |

83387-07-9 |

|---|---|

Fórmula molecular |

C11H14N2O |

Peso molecular |

190.24g/mol |

Nombre IUPAC |

(NE)-N-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]hydroxylamine |

InChI |

InChI=1S/C11H14N2O/c1-13(2)11-7-5-10(6-8-11)4-3-9-12-14/h3-9,14H,1-2H3/b4-3+,12-9+ |

Clave InChI |

VVXNJNRNJLPFCT-GMHKHPCXSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)C=CC=NO |

SMILES isomérico |

CN(C)C1=CC=C(C=C1)/C=C/C=N/O |

SMILES canónico |

CN(C)C1=CC=C(C=C1)C=CC=NO |

Sinónimos |

3-(4-(dimethylamino)phenyl)-2-propenal oxime 4-(N,N-dimethylamino)cinnamaldoxime 4-(N,N-dimethylamino)cinnamaldoxime, (E,E)-isomer 4-(N,N-dimethylamino)cinnamaldoxime, (Z,E)-isome |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations :

- The dimethylamino group at the para position simplifies synthesis due to its electron-donating nature, stabilizing intermediates.

- Challenges arise in synthesizing analogs with steric bulk (e.g., failed 4-(N,N-dimethylamino)methyl derivative in ).

Structural and Electronic Properties

- 4-(N,N-Dimethylamino)cinnamaldoxime: The dimethylamino group induces an electron-rich aromatic ring, facilitating nucleophilic reactions. The E/Z isomerism impacts reactivity in coordination complexes .

- Benzothiadiazole Derivatives (): Incorporation of the 4-(N,N-dimethylamino)phenyl group increases steric bulk, resulting in ~30° twisting angles between aromatic units. This reduces intramolecular hydrogen bonding and red-shifts UV-Vis transitions compared to monosubstituted analogs.

- DMABN: Exhibits dual fluorescence due to twisted intramolecular charge transfer (TICT) states in polar solvents, a phenomenon validated by TD-DFT calculations .

- 4-(N,N-Dimethylamino)azobenzene (): The dimethylamino group stabilizes the trans isomer, with absorption at 434 nm ($\pi \rightarrow \pi^*$) and minimal fluorescence quenching in cyanine conjugates.

Physicochemical and Spectral Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.